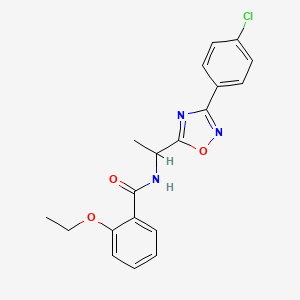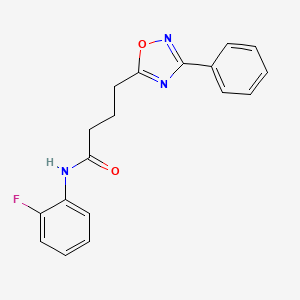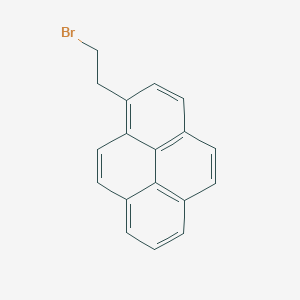
1-(2-Bromoethyl)pyrene
Übersicht
Beschreibung
1-(2-Bromoethyl)pyrene is a halogenated polycyclic aromatic hydrocarbon derived from pyrene, a common aromatic hydrocarbon found in various environmental sources such as cigarette smoke, wood smoke, and grilled or charred food. This compound is characterized by the presence of a bromoethyl group attached to the pyrene backbone, making it a significant intermediate in synthetic chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethyl)pyrene typically involves the bromination of pyrene. One common method is the reaction of pyrene with bromine or N-bromosuccinimide in the presence of a catalyst. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or methanol, and the process may require heating to facilitate the bromination reaction . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-(2-Bromoethyl)pyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of pyrene with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(2-Hydroxyethyl)pyrene .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)pyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various pyrene derivatives, which are used in the study of photophysical properties and as building blocks for more complex molecules.
Biology: The compound is used in studies related to DNA damage and mutagenesis due to its potential carcinogenic properties.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of potential therapeutic agents.
Industry: It is used in the production of materials with specific electronic and photophysical properties, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)pyrene involves its interaction with biological molecules, leading to DNA damage and mutagenesis. The bromoethyl group can form covalent bonds with DNA, causing structural changes that result in mutations. These mutations can lead to uncontrolled cell growth and cancer development. The molecular targets include DNA bases, and the pathways involved are related to the cellular response to DNA damage, such as the activation of repair mechanisms and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)pyrene can be compared with other bromopyrene derivatives, such as:
1-Bromopyrene: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Bromopyrene: The bromine atom is attached at a different position on the pyrene ring, leading to different reactivity and properties.
1,3,6,8-Tetrabromopyrene: Contains multiple bromine atoms, making it more reactive and useful for synthesizing highly functionalized pyrene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted functionalization and diverse applications in various fields .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJIXMJTJBFMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B7718688.png)
![N~2~-benzyl-N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B7718692.png)
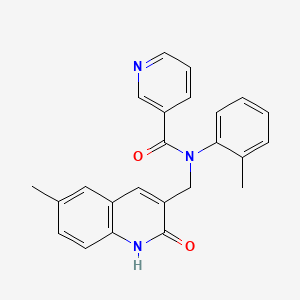
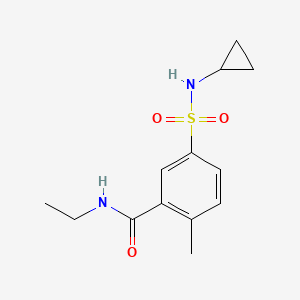
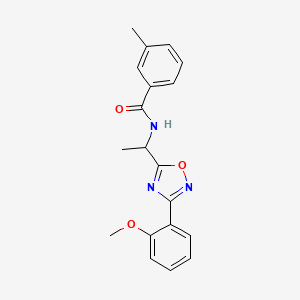
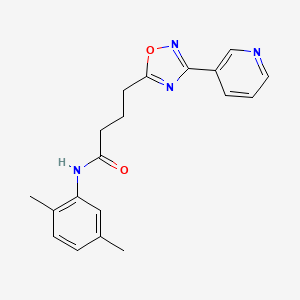
![N-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B7718717.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B7718718.png)
![N-(2-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7718725.png)
![2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B7718732.png)
